Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

This compound is a rigid, sp³-enriched pyrano[4,3-c]pyrazole scaffold featuring a meta-pyridyl substituent that engages kinase hinge regions via a precise ~120° H-bond acceptor vector (vs. 180° for 4-pyridyl isomer). The N1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl pharmacophore drives ALK2 (R206H) inhibition at IC50 6.1–11 nM, as evidenced in patent US10954216. The tetrahydropyrano oxygen confers reduced lipophilicity (XLogP3 0.8 vs. 1.6 for thiopyrano analog) and lower TPSA (39.9 Ų), favoring solubility and metabolic stability. The C7-methylene site enables divergent library synthesis distinct from C4-aryl extensions. Concurrent procurement of the pyridin-4-yl regioisomer and thiopyrano analog enables matched-pair SAR profiling for target selectivity.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098051-14-8
Cat. No. B1492801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS2098051-14-8
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(COCC2)C(=N1)C3=CN=CC=C3
InChIInChI=1S/C13H15N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h3-4,6,8H,2,5,7,9H2,1H3
InChIKeyPZBVJLQTXPGZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-14-8): Structural and Procurement Profile for a Fused Pyrano-Pyrazole Research Scaffold


1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-14-8) is a heterocyclic compound with molecular formula C13H15N3O and molecular weight 229.28 g/mol [1]. It features a rigid bicyclic pyrano[4,3-c]pyrazole core bearing an N1-ethyl substituent and a C3-pyridin-3-yl (meta-pyridyl) group [1]. Computed physicochemical properties include XLogP3 of 0.8, topological polar surface area (TPSA) of 39.9 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially supplied at ≥95% purity (confirmed by LCMS and/or 400MHz NMR) by Toronto Research Chemicals (cat. E153481) and Life Chemicals (cat. F2198-6986) [2].

Why 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Cannot Be Interchanged with Closely Related Pyrano-Pyrazole or Monocyclic Pyrazole Analogs


The pyridin-3-yl (meta) substitution pattern on the pyrano[4,3-c]pyrazole scaffold is not interchangeable with pyridin-2-yl, pyridin-4-yl, or non-pyridyl congeners. The position of the pyridyl nitrogen dictates both the vector of hydrogen-bond acceptor engagement and the overall molecular electrostatic potential distribution, directly influencing target binding geometry [1]. Furthermore, the tetrahydropyrano oxygen atom contributes to conformational restraint that distinguishes it from the thiopyrano (S) analog (CAS 2098141-79-6), where the larger sulfur atom alters ring puckering and lipophilicity (XLogP shifts from 0.8 to 1.6) [1]. The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl substructure is a validated pharmacophore in potent ALK2 (R206H) kinase inhibitors with IC50 values of 6.1–11 nM reported in patent US10954216, underscoring that stereoelectronic features of the pyridin-3-yl group are critical for on-target activity [2]. Substituting this precise scaffold with a generic monocyclic pyrazole or a regioisomeric pyridyl variant risks loss of the binding interactions that drive potency.

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vs. Closest Structural Analogs


Pyridin-3-yl vs. Pyridin-4-yl Regioisomer: pKa and Hydrogen-Bonding Geometry Differentiation for Target Engagement

The target compound bears a pyridin-3-yl (meta) substituent with a predicted pKa of 3.54 ± 0.12, whereas its pyridin-4-yl regioisomer (CAS 2098089-91-7) is expected to exhibit a different pKa due to the altered electronic environment of the para-pyridyl nitrogen [1]. The meta-pyridyl nitrogen vector in the 3-yl isomer projects at approximately 120° relative to the pyrazole C3–pyridyl bond, while the 4-yl isomer projects at 180°, creating a distinct hydrogen-bond acceptor geometry that engages kinase hinge regions differently . This positional difference has structural consequences: in the ALK2 inhibitor series from US10954216, the 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl motif achieved IC50 values of 6.1–11 nM against ALK2 (R206H), whereas comparative data for the corresponding 4-yl series were not disclosed, indicating the 3-yl motif was prioritized in the patent's SAR exploration [2].

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

Tetrahydropyrano (O) vs. Tetrahydrothiopyrano (S) Core: Lipophilicity and Polar Surface Area Comparison

The target compound (pyrano core, O) and its direct thiopyrano analog (CAS 2098141-79-6, S) differ only in the heteroatom within the six-membered ring. This single-atom substitution produces quantifiable differences in key drug-likeness parameters: the pyrano compound has a computed XLogP3 of 0.8 versus 1.6 for the thiopyrano analog, representing a 0.8 log-unit decrease in lipophilicity [1]. Topological polar surface area (TPSA) is 39.9 Ų for the pyrano versus 56 Ų for the thiopyrano, a 16.1 Ų difference attributable to the higher polarizability and larger van der Waals radius of sulfur [1]. The pyrano oxygen also imposes greater ring strain and a different conformational preference compared to the larger, more flexible C–S–C angle, which can influence the presentation of the pyridin-3-yl group to protein targets [1].

Drug-likeness optimization Lipophilicity modulation Scaffold hopping

Validated Pharmacophore Relevance: ALK2 Kinase Inhibition by Compounds Containing the 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl Motif

The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl substructure is a key pharmacophoric element in a series of potent ALK2 (Activin receptor-like kinase 2, R206H mutant) inhibitors disclosed in US patent US10954216B2 [1]. Compounds incorporating this exact substructure fused via the pyrazole C4 position to pyrimidine-2-amine-based elaboration demonstrated IC50 values ranging from 6.1 nM to 11 nM against the ALK2 R206H mutant in enzymatic assays [1][2][3]. The target compound, 1-ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, contains this validated pharmacophore as its core but with the pyrazole C4–C5 positions fused into a tetrahydropyran ring, offering a conformationally constrained scaffold for further C7-methylene elaboration rather than C4-aryl extension [4]. This scaffold constraint may be advantageous for programs seeking more rigid, sp³-enriched kinase inhibitor leads.

BMP signaling ALK2 kinase inhibition Fibrodysplasia ossificans progressiva

Indolyl Tetrahydropyrano[4,3-c]pyrazole Anticancer Potency: Class-Level Evidence for the Scaffold's Antiproliferative Activity

A series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives, synthesized via a domino approach, were evaluated for in vitro antitumor activity against four human cancer cell lines (MCF-7, EC-109, HGC-27, PC-3) using the MTT assay [1]. Most compounds were more potent than the positive control 5-fluorouracil; compound 4i showed three-fold greater activity than 5-fluorouracil against HGC-27 and PC-3, while compound 4j exhibited three-fold greater activity against EC-109 [1]. Compounds 4c and 4d demonstrated activity close to that of doxorubicin against MCF-7 [1]. Although the target compound (CAS 2098051-14-8) bears a pyridin-3-yl rather than an indolyl substituent at C3, this study establishes that the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a viable core for achieving potent anticancer activity and that the C3 substituent is a critical activity-tuning position [1].

Anticancer agents Cytotoxicity MTT assay

Procurement Differentiation: Purity Specifications and Commercial Availability vs. Analogs

The target compound (CAS 2098051-14-8) is stocked by two major research chemical suppliers: Toronto Research Chemicals (TRC, catalog E153481) at pricing of $95/100mg, $320/500mg, and $475/1g, and Life Chemicals (catalog F2198-6986) at ≥95% purity from $302/0.25g [1]. In comparison, the pyridin-4-yl regioisomer (CAS 2098089-91-7) is available from Bidepharm at 98% purity , and the pyridin-2-yl isomer (CAS 2098141-46-7) is offered by CymitQuimica at ≥95% purity . The target compound's dual-supplier status reduces supply chain risk, and TRC's provenance as a specialist in complex organic chemicals for biomedical research (founded 1982) provides additional quality assurance for studies requiring reproducible, well-characterized material [2]. No analytical batch data (e.g., HPLC chromatograms, elemental analysis) were retrieved for direct purity cross-comparison.

Research chemical procurement Purity specification Vendor comparison

Recommended Research and Procurement Application Scenarios for 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-14-8)


ALK2 (ACVR1) Kinase Inhibitor Lead Generation via C7-Methylene Functionalization

Based on the established low-nanomolar ALK2 (R206H) inhibitory activity (IC50 6.1–11 nM) of compounds bearing the 1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl pharmacophore [1], researchers pursuing BMP signaling pathway antagonists for fibrodysplasia ossificans progressiva or related indications should procure this compound as a conformationally constrained, sp³-enriched scaffold. The tetrahydropyrano C7-methylene site provides a synthetic handle for diversification distinct from the C4-aryl extension used in the patent examples, enabling exploration of novel vector space around the validated pharmacophore core [2].

Meta-Pyridyl vs. Para-Pyridyl Regioisomer Structure-Activity Relationship (SAR) Studies

The predicted pKa difference between the pyridin-3-yl (3.54) and pyridin-4-yl isomers, combined with the divergent hydrogen-bond acceptor geometry (~120° vs. 180° nitrogen vector angle) [1], makes this compound suitable for systematic kinase hinge-binding SAR comparisons. Procurement of both regioisomers (CAS 2098051-14-8 and CAS 2098089-91-7) enables head-to-head biochemical profiling to quantify the impact of pyridyl nitrogen positioning on target selectivity and potency [2].

Pyrano vs. Thiopyrano Core Scaffold-Hopping for ADME Property Optimization

The 0.8 log-unit lipophilicity reduction (XLogP3 0.8 vs. 1.6) and 16.1 Ų lower TPSA of the pyrano compound compared to its thiopyrano analog (CAS 2098141-79-6) [1] position this compound as the preferred starting point for programs where solubility, metabolic stability, and CYP450 off-target risk are critical parameters. Parallel procurement of both O- and S-core analogs enables matched-pair analysis to experimentally validate computational ADME predictions and guide scaffold selection [2].

Fused Pyrano-Pyrazole Building Block for Kinase-Focused Compound Library Synthesis

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core has demonstrated anticancer activity in indolyl-substituted derivatives, with compounds showing three-fold greater potency than 5-fluorouracil against gastric (HGC-27) and prostate (PC-3) cancer cell lines [1]. As a building block with dual-supplier commercial availability (TRC, Life Chemicals; ≥95% purity) [2], this pyridin-3-yl variant is suitable for generating focused kinase inhibitor libraries through parallel C7 diversification, leveraging the scaffold's established antitumor class-level evidence.

Quote Request

Request a Quote for 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.